3-Bromo-5-nitro-4-pyridone
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Overview
Description
3-Bromo-5-nitro-4-pyridone is a heterocyclic compound that belongs to the pyridone family. Pyridones are known for their versatile applications in various fields, including medicinal chemistry, due to their unique structural properties. The presence of both bromine and nitro groups in the 3 and 5 positions, respectively, makes this compound particularly interesting for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitro-4-pyridone typically involves the bromination and nitration of 4-pyridone. The bromination process can be carried out using bromine in an aqueous solution, where the reaction is facilitated by controlling the pH of the medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-nitro-4-pyridone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-Bromo-5-amino-4-pyridone .
Scientific Research Applications
3-Bromo-5-nitro-4-pyridone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-4-pyridone involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-4-pyridone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-4-pyridone:
2-Pyridone Derivatives: These compounds have different substitution patterns, leading to varied chemical and biological properties
Uniqueness: The presence of both bromine and nitro groups in 3-Bromo-5-nitro-4-pyridone makes it unique, offering a combination of reactivity and versatility that is not found in its similar compounds.
Properties
IUPAC Name |
3-bromo-5-nitro-3H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKWSWDUJIMWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=C(C(=O)C1Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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